molecular formula C6H11NO B14438424 O-Cyclohex-2-en-1-ylhydroxylamine CAS No. 76029-48-6

O-Cyclohex-2-en-1-ylhydroxylamine

Cat. No.: B14438424
CAS No.: 76029-48-6
M. Wt: 113.16 g/mol
InChI Key: LDRDISULAKPGRY-UHFFFAOYSA-N
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Description

O-Cyclohex-2-en-1-ylhydroxylamine is an organic compound characterized by a cyclohexene ring with a hydroxylamine functional group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Cyclohex-2-en-1-ylhydroxylamine typically involves the reaction of cyclohexene with hydroxylamine. One common method includes the use of hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: O-Cyclohex-2-en-1-ylhydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form cyclohexylamine derivatives.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reactions often involve halogenating agents or other electrophiles.

Major Products Formed:

    Oxidation: Nitroso-cyclohexene or nitro-cyclohexene.

    Reduction: Cyclohexylamine derivatives.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

O-Cyclohex-2-en-1-ylhydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways involving hydroxylamine derivatives.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-Cyclohex-2-en-1-ylhydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form reactive intermediates that interact with nucleophiles in biological systems. This can lead to the modification of proteins and other biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

    Cyclohexanone oxime: Similar in structure but with an oxime functional group.

    Cyclohexylamine: Lacks the double bond present in O-Cyclohex-2-en-1-ylhydroxylamine.

    Cyclohex-2-en-1-one: Contains a ketone group instead of a hydroxylamine group.

Uniqueness: this compound is unique due to the presence of both a cyclohexene ring and a hydroxylamine group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

CAS No.

76029-48-6

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

O-cyclohex-2-en-1-ylhydroxylamine

InChI

InChI=1S/C6H11NO/c7-8-6-4-2-1-3-5-6/h2,4,6H,1,3,5,7H2

InChI Key

LDRDISULAKPGRY-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)ON

Origin of Product

United States

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